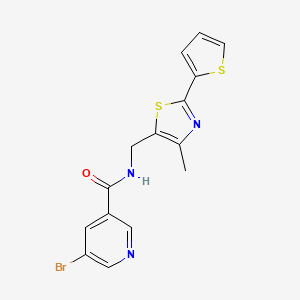

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a thiazole ring substituted with a thiophene group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the thiophene group and the bromine atom. The final step involves the coupling of the thiazole derivative with nicotinamide.

Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.

Introduction of Thiophene Group: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Bromination: The bromine atom can be introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Coupling with Nicotinamide: The final step involves the coupling of the thiazole derivative with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.

Reduction: Reduction reactions can target the nitro group in the nicotinamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

The biological activity of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide is primarily attributed to the thiazole ring. Research has shown that compounds containing thiazole derivatives exhibit significant activity against various pathogens, including:

- Gram-positive bacteria

- Gram-negative bacteria

- Fungi

Additionally, the compound is being explored for its potential as a neuroprotective agent, highlighting its relevance in drug development.

Applications in Medicinal Chemistry

- Antimicrobial Agents : The compound has demonstrated efficacy against multiple bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

- Cancer Research : Due to its anticancer properties, it is being investigated for potential use in cancer therapies, particularly in targeting specific cancer cell lines.

- Neuroprotection : Studies are underway to evaluate its neuroprotective effects, which could lead to treatments for neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound's structural features allow for the derivation of various analogs with potentially enhanced biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pramipexole | Contains a thiazole moiety | Treatment for Parkinson’s disease |

| Riluzole | Aminothiazole-based | Management of Lou Gehrig’s disease |

| 4-Methylthiazole | Simple thiazole structure | Antimicrobial properties |

| 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide | Similar brominated structure | Antimicrobial activity |

The unique combination of structural elements in this compound imparts distinct biological activities that differentiate it from other similar compounds.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances the binding affinity to bacterial targets.

- Neuroprotective Effects : Research exploring the neuroprotective potential indicated that compounds similar to this compound could modulate pathways involved in neurodegeneration, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

- Cancer Therapeutics : Investigations into the anticancer properties highlighted that this compound could induce apoptosis in specific cancer cell lines, warranting further exploration as a potential chemotherapeutic agent .

Mecanismo De Acción

The mechanism of action of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The thiazole and thiophene rings may facilitate binding to proteins or nucleic acids, while the bromine atom and nicotinamide moiety could contribute to the compound’s overall bioactivity.

Comparación Con Compuestos Similares

Similar Compounds

5-bromo-2-methylthiazole: A simpler thiazole derivative with a bromine atom.

Nicotinamide: A basic form of vitamin B3, lacking the thiazole and thiophene groups.

Thiophene-2-carboxamide: A compound with a thiophene ring and an amide group.

Uniqueness

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide is unique due to its combination of a brominated thiazole ring, a thiophene group, and a nicotinamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom, a thiazole ring, and a nicotinamide moiety. Its molecular formula is C13H12BrN3OS, with a molecular weight of 394.3 g/mol. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, antifungal, anticancer, and neuroprotective properties.

Structural Characteristics

The compound's structure is characterized by:

- Bromine Atom : Enhances electrophilic reactivity.

- Thiazole Ring : Known for its biological activity against various pathogens.

- Nicotinamide Moiety : Implicated in metabolic processes and potential neuroprotective effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The thiazole ring contributes to this antimicrobial activity, making it a candidate for further exploration in the treatment of bacterial infections.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Moderate to high | |

| S. aureus | Moderate | |

| P. aeruginosa | Moderate | |

| S. typhi | Mild |

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspases, which are crucial for programmed cell death.

| Cancer Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D Breast Cancer | 0.082 | Caspase activation |

| MES-SA Cells | 0.21 | Microtubule polymerization inhibition |

These findings suggest that the compound may interfere with the cell cycle, particularly arresting cells in the G2/M phase before inducing apoptosis .

Neuroprotective Potential

Emerging studies are investigating the neuroprotective effects of this compound. Initial findings suggest that it may modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits against conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Screening : A study evaluated various derivatives of thiazole compounds for their antibacterial efficacy against common pathogens like E. coli and S. aureus. The results indicated that compounds with similar structural features exhibited varying degrees of activity, supporting the potential effectiveness of this compound .

- Apoptosis Induction : Research involving N-phenyl nicotinamides highlighted their role as potent inducers of apoptosis in breast cancer cells, establishing a precedent for further exploration of related compounds like this compound in cancer therapy .

- Neuroprotection Studies : Investigations into the neuroprotective properties of thiazole derivatives have shown promising results in models of neurodegeneration, warranting further research into the specific mechanisms by which this compound may exert protective effects on neuronal cells.

Propiedades

IUPAC Name |

5-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3OS2/c1-9-13(22-15(19-9)12-3-2-4-21-12)8-18-14(20)10-5-11(16)7-17-6-10/h2-7H,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKZORFFBLEIIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.